Sodium 3-methyl-2-oxobutanoate-13C,d4-1
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Overview
Description
Sodium 3-methyl-2-oxobutanoate-13C,d4-1 is a compound that is both deuterium and carbon-13 labeled. It is a derivative of Sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and enzyme activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C,d4-1 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the parent compound, Sodium 3-methyl-2-oxobutanoate . The specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the production likely involves large-scale organic synthesis processes, including isotope labeling techniques to ensure the incorporation of deuterium and carbon-13 into the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C,d4-1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the parent compound .
Scientific Research Applications
Sodium 3-methyl-2-oxobutanoate-13C,d4-1 has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying enzyme activities and metabolic fluxes in microorganisms.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of stable isotope-labeled compounds for various applications.
Mechanism of Action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C,d4-1 involves its role as a precursor in metabolic pathways. It is converted into pantothenic acid in Escherichia coli, which is essential for the synthesis of coenzyme A . The incorporation of deuterium and carbon-13 allows researchers to track the compound’s metabolic fate and study its interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Sodium 3-methyl-2-oxobutanoate: The parent compound without isotope labeling.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled with deuterium but not carbon-13.
Uniqueness
Sodium 3-methyl-2-oxobutanoate-13C,d4-1 is unique due to its dual labeling with both deuterium and carbon-13. This dual labeling provides enhanced capabilities for tracing metabolic pathways and studying enzyme kinetics compared to compounds labeled with only one isotope .
Properties
Molecular Formula |
C5H8NaO3 |
---|---|
Molecular Weight |
146.13 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1D3,2+1D2,3D; |
InChI Key |
ZYUOMWUHRSDZMY-HIPJQOEVSA-N |
Isomeric SMILES |
[2H][13CH]([2H])C([2H])(C(=O)C(=O)O)C([2H])([2H])[2H].[Na] |
Canonical SMILES |
CC(C)C(=O)C(=O)O.[Na] |
Origin of Product |
United States |
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